molecular formula C52H36N2 B3028887 N4,N4'-DI-1-Naphthalenyl-N4,N4'-DI-2-naphthalenyl-[1,1'-biphenyl]-4,4'-diamine CAS No. 374592-88-8

N4,N4'-DI-1-Naphthalenyl-N4,N4'-DI-2-naphthalenyl-[1,1'-biphenyl]-4,4'-diamine

Cat. No.: B3028887
CAS No.: 374592-88-8
M. Wt: 688.9 g/mol
InChI Key: RYZPDEZIQWOVPJ-UHFFFAOYSA-N
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Description

N4,N4’-DI-1-Naphthalenyl-N4,N4’-DI-2-naphthalenyl-[1,1’-biphenyl]-4,4’-diamine: is an organic compound with the chemical formula C66H48N4. This compound is known for its complex structure, which includes multiple aromatic rings and amine groups. It is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4,N4’-DI-1-Naphthalenyl-N4,N4’-DI-2-naphthalenyl-[1,1’-biphenyl]-4,4’-diamine typically involves multi-step organic reactions. The process generally starts with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common reagents used in the synthesis include naphthylamine and biphenyl derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

N4,N4’-DI-1-Naphthalenyl-N4,N4’-DI-2-naphthalenyl-[1,1’-biphenyl]-4,4’-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

N4,N4’-DI-1-Naphthalenyl-N4,N4’-DI-2-naphthalenyl-[1,1’-biphenyl]-4,4’-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N4,N4’-DI-1-Naphthalenyl-N4,N4’-DI-2-naphthalenyl-[1,1’-biphenyl]-4,4’-diamine involves its interaction with specific molecular targets. The compound’s aromatic rings and amine groups allow it to bind to various proteins and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, influencing processes such as cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N4,N4’-DI-1-Naphthalenyl-N4,N4’-DI-2-naphthalenyl-[1,1’-biphenyl]-4,4’-diamine apart from similar compounds is its unique combination of multiple aromatic rings and amine groups, which confer distinct electronic properties. These properties make it particularly useful in applications requiring high electron mobility and stability .

Properties

IUPAC Name

N-naphthalen-1-yl-N-[4-[4-[naphthalen-1-yl(naphthalen-2-yl)amino]phenyl]phenyl]naphthalen-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H36N2/c1-3-15-43-35-47(33-27-37(43)11-1)53(51-21-9-17-41-13-5-7-19-49(41)51)45-29-23-39(24-30-45)40-25-31-46(32-26-40)54(48-34-28-38-12-2-4-16-44(38)36-48)52-22-10-18-42-14-6-8-20-50(42)52/h1-36H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYZPDEZIQWOVPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)N(C3=CC=C(C=C3)C4=CC=C(C=C4)N(C5=CC6=CC=CC=C6C=C5)C7=CC=CC8=CC=CC=C87)C9=CC=CC1=CC=CC=C19
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H36N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

688.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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